molecular formula C34H38ClN7O2 B2955322 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide CAS No. 902960-37-6

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide

Cat. No. B2955322
M. Wt: 612.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C34H38ClN7O2 and its molecular weight is 612.18. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quality Control and Antimalarial Research

One study developed quality control methods for a quinazoline derivative with potential antimalarial properties. This indicates the interest in quinazoline compounds for their medicinal applications, including antimalarial effects, and underscores the importance of establishing quality control protocols for such compounds (Danylchenko et al., 2018).

Synthetic Methodologies and Chemical Properties

Research into the synthesis and reactions of anthranilamide with isocyanates to form oxazolo and oxazino quinazolinones demonstrates the chemical versatility of quinazoline derivatives and their potential for creating a wide range of biologically active compounds (Chern et al., 1988).

Antimicrobial Activity

A study on the synthesis of new pyrazoline and pyrazole derivatives, including quinazoline compounds, showed promising antibacterial and antifungal activities. This suggests that quinazoline derivatives could be valuable in developing new antimicrobial agents (Hassan, 2013).

Molecular Structure Analysis

Research on the preparation of triazoloquinazolinium betaines and their molecular rearrangements provides insights into the structural aspects of quinazoline derivatives, which is crucial for understanding their reactivity and potential applications in drug development (Crabb et al., 1999).

Antimicrobial and Pharmacological Activities

Quinazolinone derivatives have been studied for their antimicrobial activities, showing effectiveness against various bacteria and fungi. Additionally, their pharmacological investigations indicate potential for therapeutic applications, including as antihistaminic agents (Pandey et al., 2009).

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38ClN7O2/c1-24-8-9-25(2)30(22-24)40-20-18-39(19-21-40)17-5-16-36-32(43)15-14-31-37-38-34-41(23-26-10-12-27(35)13-11-26)33(44)28-6-3-4-7-29(28)42(31)34/h3-4,6-13,22H,5,14-21,23H2,1-2H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTTUPVSSLKOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide

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